N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound with the molecular formula C18H29BN2O3. This compound is notable for its unique structure, which includes a morpholine ring, an ethyl linker, and a boron-containing dioxaborolane moiety. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with an appropriate alkylating agent to form the morpholine derivative.
Coupling with Aniline: The morpholine derivative is then coupled with an aniline derivative under suitable conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Dioxaborolane Group:
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor in drug development.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Material Science: The compound is investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors or enzymes, while the dioxaborolane moiety may participate in boron-mediated reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylamine: This compound has a similar structure but includes a pyridine ring instead of an aniline ring.
4-(2-Aminoethyl)morpholine: This compound shares the morpholine and ethylamine components but lacks the dioxaborolane group.
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its combination of a morpholine ring, an ethyl linker, and a boron-containing dioxaborolane moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O3/c1-17(2)18(3,4)24-19(23-17)15-5-7-16(8-6-15)20-9-10-21-11-13-22-14-12-21/h5-8,20H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWQFKQZBCDUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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